
Ethyl 2,4-Difluoro-5-nitrobenzoate
概述
描述
Ethyl 2,4-Difluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-Difluoro-5-nitrobenzoate can be synthesized through the nitration of ethyl 2,4-difluorobenzoate. The process involves adding nitric acid (HNO3) dropwise to a mixture of ethyl 2,4-difluorobenzoate in concentrated sulfuric acid (H2SO4) at 0°C. After 2 hours, the mixture is poured onto ice and extracted with ethyl acetate (EtOAc) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
Ethyl 2,4-Difluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield ethyl 2-methoxy-4-fluoro-5-nitrobenzoate.
Reduction: Reduction of the nitro group yields ethyl 2,4-difluoro-5-aminobenzoate.
科学研究应用
Ethyl 2,4-Difluoro-5-nitrobenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2,4-Difluoro-5-nitrobenzoate depends on the specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Ethyl 2,4-Difluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Ethyl 2,5-Difluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
Ethyl 2,4-Difluoro-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and research.
属性
IUPAC Name |
ethyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIEPXOWGJFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296333 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-37-1 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

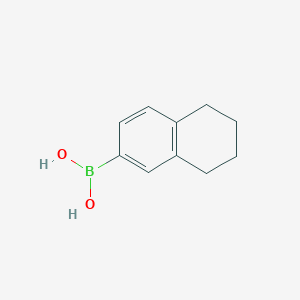
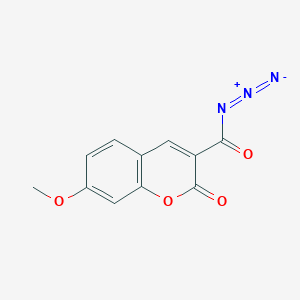
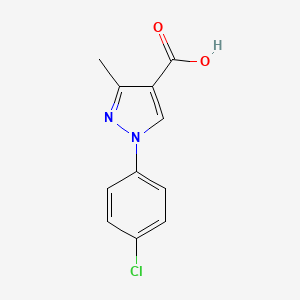

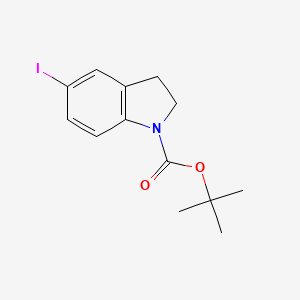
![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
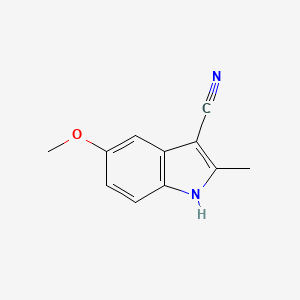
![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
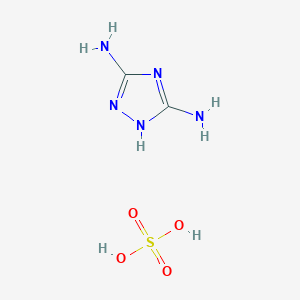

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)


